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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)morpholine

CAS No.: 1017480-65-7

Cat. No.: B1358595 Get Quote

Chemical Identity & Core Profile[1][2][3][4]
2-(2-Fluorophenyl)morpholine is a fluorinated heterocyclic compound belonging to the

phenylmorpholine class. Structurally, it is the 2-fluoro analogue of the phenmetrazine

metabolite 2-phenylmorpholine. It is primarily utilized in medicinal chemistry as a scaffold for

norepinephrine-dopamine reuptake inhibitors (NDRIs) and as a metabolic probe in forensic

toxicology.
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Parameter Technical Detail

CAS Number (Free Base) 1017480-65-7

CAS Number (HCl Salt) 1251033-32-5

IUPAC Name 2-(2-Fluorophenyl)morpholine

Molecular Formula C₁₀H₁₂FNO

Molecular Weight 181.21 g/mol

Exact Mass 181.0903

SMILES FC1=CC=CC=C1C2NCCO2

Appearance
Colorless oil (free base) or White crystalline

solid (HCl)

Solubility
Soluble in DMSO, Methanol, DCM; HCl salt

soluble in water

Chemical Synthesis: Self-Validating Protocol
Methodology: The "Bromoketone-Ethanolamine"
Cyclization Route
This protocol is chosen for its robustness and high atom economy. It proceeds via the formation

of a hydroxy-amine intermediate followed by an acid-catalyzed intramolecular dehydration.

Reaction Scheme Visualization

2'-Fluoroacetophenone
(Precursor)

Alpha-Bromination
(Br2/DCM) 2-Bromo-1-(2-fluorophenyl)ethanone N-Alkylation

(Ethanolamine) N-(2-Hydroxyethyl) Intermediate Reduction
(NaBH4) Diol/Amine Adduct Acid Cyclization

(H2SO4) 2-(2-Fluorophenyl)morpholine

Click to download full resolution via product page

Figure 1: Stepwise synthetic pathway from acetophenone precursor to morpholine ring closure.

Detailed Protocol
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Phase 1: Alpha-Bromination

Setup: Charge a 500mL 3-neck round bottom flask with 2'-Fluoroacetophenone (0.1 mol) and

150 mL of Dichloromethane (DCM).

Addition: Add Bromine (0.1 mol) dropwise over 60 minutes while maintaining temperature at

0-5°C. The solution will transition from dark red to pale yellow as Br₂ is consumed.

Validation: TLC (Hexane/EtOAc 8:1) should show disappearance of the starting ketone.

Workup: Wash with saturated NaHCO₃ to neutralize HBr. Dry organic layer over MgSO₄ and

concentrate to yield the alpha-bromo ketone.

Phase 2: Amination & Reduction (One-Pot Variant)

Amination: Dissolve the alpha-bromo intermediate in 100 mL THF. Cool to 0°C. Add

Ethanolamine (0.25 mol) slowly (exothermic). Stir for 2 hours.

Reduction: Without isolation, add Sodium Borohydride (NaBH4, 0.15 mol) in small portions.

Mechanism: This reduces the ketone carbonyl to a hydroxyl group, creating a vicinal amino-

alcohol structure essential for cyclization.

Quench: Quench with dilute HCl. Extract with EtOAc to remove non-basic impurities. Basify

the aqueous layer (pH 12) and extract the amine intermediate with DCM.

Phase 3: Cyclization

Acid Treatment: Dissolve the intermediate in 70% Sulfuric Acid (H₂SO₄).

Heating: Heat to 140°C for 1 hour. This forces the intramolecular dehydration (ether

formation).

Isolation: Pour onto crushed ice. Basify with NaOH pellets to pH 14. Extract the oily product

with Diethyl Ether.

Purification: Convert to HCl salt by bubbling dry HCl gas through an ethereal solution.

Recrystallize from Isopropanol/Acetone.
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Pharmacology & Mechanism of Action[1][3][6][7][8]
2-(2-Fluorophenyl)morpholine acts primarily as a monoamine transporter modulator. Its

structural homology to Phenmetrazine dictates its pharmacodynamic profile.

Mechanism: Monoamine Transporter Inhibition
The molecule binds to the orthosteric site of the Norepinephrine Transporter (NET) and

Dopamine Transporter (DAT), blocking the reuptake of neurotransmitters. The 2-fluoro

substituent introduces steric bulk and electronic withdrawal, potentially altering binding affinity

compared to the parent 2-phenylmorpholine.
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Figure 2: Pharmacodynamic cascade of monoamine reuptake inhibition.
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Structure-Activity Relationship (SAR)
Morpholine Ring: Essential for maintaining the specific pKa (approx 8.5-9.0) required for

transporter binding.

2-Phenyl Substitution: Provides the necessary lipophilic interaction with the transporter's

hydrophobic pocket.

2-Fluoro Group:

Metabolic Stability: Blocks metabolic hydroxylation at the ortho-position, potentially

extending half-life.

Lipophilicity: Increases logP, enhancing Blood-Brain Barrier (BBB) permeability.

Electronic Effect: The electron-withdrawing fluorine reduces the electron density of the

aromatic ring, which can modulate pi-stacking interactions within the receptor site.

Analytical Characterization
To validate the identity of synthesized 2-(2-Fluorophenyl)morpholine, the following analytical

signatures must be observed.

Technique Expected Signature

¹H NMR (CDCl₃)

Aromatic: Multiplet δ 7.0–7.5 ppm (4H).

Benzylic: dd δ 4.6 ppm (1H). Morpholine Ring:

Multiplets δ 2.8–3.8 ppm (6H).

¹⁹F NMR
Single peak around δ -118 ppm (relative to

CFCl₃).

Mass Spectrometry (ESI+)
[M+H]⁺ Peak: m/z 182.2. Fragment: Loss of

morpholine ring or tropylium ion formation.

IR Spectroscopy

C-O-C Stretch: ~1100 cm⁻¹. N-H Stretch: ~3300

cm⁻¹ (broad if salt). C-F Stretch: ~1200-1250

cm⁻¹.
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Safety & Handling (SDS Summary)
Hazard Classification:

Acute Toxicity: Harmful if swallowed or inhaled.

Skin Corrosion/Irritation: Causes skin irritation (H315).

Eye Damage: Causes serious eye irritation (H319).

STOT-SE: May cause respiratory irritation (H335).

Handling Protocol:

Engineering Controls: All synthesis and handling must occur within a certified chemical fume

hood.

PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat are

mandatory.

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hygroscopic (HCl salt).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. alchempharmtech.com [alchempharmtech.com]

2. Fluorophenyl morpholine | Sigma-Aldrich [sigmaaldrich.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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